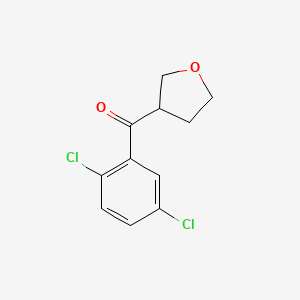

3-(2,5-Dichlorobenzoyl)oxolane

Vue d'ensemble

Description

3-(2,5-Dichlorobenzoyl)oxolane is a chemical compound with the molecular formula C11H10Cl2O2 . It has an average mass of 245.102 Da and a monoisotopic mass of 244.005783 Da .

Synthesis Analysis

While there is no direct synthesis method available for 3-(2,5-Dichlorobenzoyl)oxolane, a related compound, 3,5-dichlorobenzoyl chloride, can be synthesized from benzoic acid and a sulfonating agent . The process involves a sulfonation reaction to obtain 3,5-disulphonatobenzoate, which then reacts with a chlorinating agent to obtain 5-chloroformyl m-benzenedisulfonyl chloride. The 5-chloroformyl m-benzenedisulfonyl chloride undergoes sulfur dioxide removal to obtain the 3,5-dichlorobenzoyl chloride .Applications De Recherche Scientifique

Synthesis of Dichlorobenzamide Derivatives

3-(2,5-Dichlorobenzoyl)oxolane: is utilized in the synthesis of various dichlorobenzamide derivatives. These derivatives are synthesized through reactions with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The resulting compounds have been characterized by nuclear magnetic resonance and infrared spectroscopy, and their structures confirmed by X-ray crystallography . These derivatives exhibit a range of physical, chemical, and biological properties, including potential antitumoral and anticonvulsive activities .

Benzoxazole Synthesis

The compound serves as a precursor in the synthesis of benzoxazoles, which are important heteroarenes connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Benzoxazoles are used extensively as starting materials for different mechanistic approaches in drug discovery, offering a broad substrate scope and functionalization .

Catalysis Research

3-(2,5-Dichlorobenzoyl)oxolane: can be involved in catalysis research, particularly in the development of new catalytic systems that are more efficient and eco-friendly. Its role in the synthesis of benzoxazoles highlights its potential in catalysis, especially when used with nanocatalysts, metal catalysts, and ionic liquid catalysts .

Development of Magnetic Solid Acid Nanocatalysts

This compound has been used in the introduction of new magnetic solid acid nanocatalysts for the synthesis of benzoxazoles. These catalysts can be easily separated and reused, demonstrating the compound’s utility in sustainable chemical processes .

Pharmaceutical Applications

Given its role in the synthesis of benzoxazole derivatives, 3-(2,5-Dichlorobenzoyl)oxolane is indirectly involved in the creation of pharmaceuticals that exhibit anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Green Chemistry

The use of 3-(2,5-Dichlorobenzoyl)oxolane in the synthesis of heterocyclic scaffolds aligns with the principles of green chemistry. It supports the development of eco-friendly pathways and bio-applicability against various diseases, emphasizing its importance in the pursuit of environmentally benign chemical processes .

Mécanisme D'action

Target of Action

Many organic compounds, including oxolanes, interact with biological targets such as proteins, enzymes, or receptors in the body. The specific target of “3-(2,5-Dichlorobenzoyl)oxolane” would depend on its chemical structure and properties .

Mode of Action

The mode of action of a compound refers to how it interacts with its biological target to exert its effect. For example, it might inhibit an enzyme, activate a receptor, or interfere with a cellular process .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could impact the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical properties, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .

Result of Action

The result of the compound’s action would be the biological or physiological changes that occur as a result of its interaction with its target. This could include changes at the molecular, cellular, tissue, or whole-body level .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and individual patient characteristics .

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-(oxolan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJXKHBAAOHDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichlorobenzoyl)oxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)

![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)

![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)

![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)

![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)